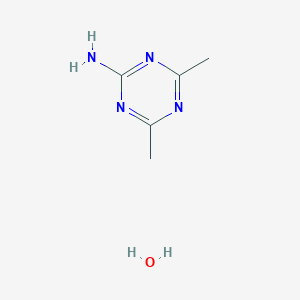

4,6-dimethyl-1,3,5-triazin-2-amine Hydrate

Description

Properties

IUPAC Name |

4,6-dimethyl-1,3,5-triazin-2-amine;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4.H2O/c1-3-7-4(2)9-5(6)8-3;/h1-2H3,(H2,6,7,8,9);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKUOCRCKNMNTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)N)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4,6-dimethyl-1,3,5-triazin-2-amine and its Hydrated Form

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of 4,6-dimethyl-1,3,5-triazin-2-amine and its hydrated form. Due to the limited availability of specific experimental data for the hydrated compound, this guide also includes information on the closely related anhydrous form and general methodologies applicable to the synthesis of similar 1,3,5-triazine derivatives.

Core Chemical Properties

4,6-dimethyl-1,3,5-triazin-2-amine is a heterocyclic organic compound belonging to the triazine family. It is available commercially in both anhydrous and hydrated forms. The presence of a water molecule in the hydrate affects its molecular weight and potentially other physical properties.

Table 1: Summary of Quantitative Data

| Property | Value | Notes |

| Chemical Formula | C5H10N4O | For the hydrated form.[1] |

| C5H8N4 | For the anhydrous form. | |

| Molecular Weight | 142.16 g/mol | For the hydrated form.[1] |

| 124.14 g/mol | For the anhydrous form. | |

| CAS Number | 175278-59-8 | For the hydrated form.[1] |

| 1853-90-3 | For the anhydrous form. | |

| Purity | ≥95% | As commercially available.[1][2] |

| Melting Point | Data not available | For the hydrated form. |

| Boiling Point | Data not available | For the hydrated form. |

| Solubility | Data not available | For the hydrated form. The solubility of a related compound, N-methyl-4,6-diphenyl-1,3,5-triazin-2-amine, is limited in water and higher in organic solvents like DMSO and acetone. |

| pKa | Data not available |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 4,6-dimethyl-1,3,5-triazin-2-amine hydrate was not found in the reviewed literature, the synthesis of structurally similar 1,3,5-triazines typically follows established chemical pathways. These methods can likely be adapted for the synthesis of the target compound.

General Synthesis Approach for 2-Amino-4,6-disubstituted-1,3,5-triazines

A common and versatile method for the synthesis of 1,3,5-triazine derivatives involves the condensation of a biguanide with a suitable carbonyl compound or the reaction of dicyandiamide with nitriles.

Example Experimental Workflow (General)

-

Reaction Setup: A solution of an appropriate starting material, such as a substituted biguanide, is prepared in a suitable solvent (e.g., methanol or ethanol).

-

Condensation: The second reactant, such as a ketone or ester, is added to the solution, often in the presence of a base (e.g., sodium methoxide) to facilitate the reaction.

-

Reflux: The reaction mixture is heated under reflux for a specified period to drive the cyclization and formation of the triazine ring.

-

Isolation: Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve neutralization, precipitation, and filtration.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent to yield the final, pure compound.

This generalized workflow is depicted in the following diagram:

Biological Activity and Signaling Pathways

Specific biological activities or interactions with signaling pathways for this compound have not been reported in the available literature. However, the 1,3,5-triazine scaffold is a well-known pharmacophore present in numerous biologically active compounds.

Derivatives of 1,3,5-triazine have been reported to exhibit a wide range of biological activities, including:

-

Anticancer: Some triazine derivatives have shown potential as inhibitors of enzymes involved in cancer progression.

-

Antiviral: Certain substituted triazines have demonstrated activity against various viruses.

-

Antibacterial and Antifungal: The triazine ring is a core component of some antimicrobial agents.

-

Herbicidal: Triazine derivatives are widely used as herbicides in agriculture.

Given the lack of specific data for this compound, a diagram of a signaling pathway cannot be provided. Research into the biological effects of this specific compound would be necessary to elucidate its mechanism of action and potential therapeutic applications. The following diagram illustrates a logical relationship for investigating the biological activity of a novel compound like the one .

Conclusion

This compound is a chemical for which basic identifying information is available. However, there is a notable lack of detailed, publicly accessible data regarding its specific physical properties, a precise experimental protocol for its synthesis, and its biological activities. Researchers interested in this compound may need to perform their own characterization and synthesis optimization based on the general principles outlined in this guide for the broader class of 1,3,5-triazines. The diverse biological activities of other triazine derivatives suggest that this compound could be of interest for further investigation in various fields, particularly in medicinal chemistry and drug development.

References

In-depth Technical Guide: 4,6-dimethyl-1,3,5-triazin-2-amine hydrate (CAS: 175278-59-8) - A Compound Awaiting Exploration

Despite a thorough review of available scientific literature and chemical databases, detailed technical information regarding the biological activity, experimental protocols, and quantitative data for 4,6-dimethyl-1,3,5-triazin-2-amine hydrate remains elusive. This compound, identified by the CAS number 175278-59-8, is commercially available and possesses the molecular formula C₅H₁₀N₄O. However, it appears to be a relatively uncharacterized molecule within the public domain of scientific research.

While specific data for this compound is not available, this guide will provide a comprehensive overview of the broader class of 1,3,5-triazine derivatives to offer context and potential avenues for future research for scientists and drug development professionals. The 1,3,5-triazine scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide range of biological activities.

Physicochemical Properties

Based on its chemical structure, the following properties can be inferred for this compound.

| Property | Value | Source |

| CAS Number | 175278-59-8 | Chemical Supplier Catalogs |

| Molecular Formula | C₅H₁₀N₄O | Chemical Supplier Catalogs |

| Molecular Weight | 142.16 g/mol | Chemical Supplier Catalogs |

| Appearance | Typically a white to off-white solid | General knowledge of similar compounds |

| Solubility | Expected to have some solubility in water and polar organic solvents | Inferred from the presence of amine and hydrate groups |

Synthesis of the 1,3,5-Triazine Core

The synthesis of the 1,3,5-triazine ring is a well-documented process in organic chemistry. A common and versatile method involves the cyclotrimerization of nitriles. For 4,6-dimethyl-1,3,5-triazin-2-amine, a plausible synthetic route would involve the reaction of acetonitrile with a source of the 2-amino group, such as dicyandiamide, often catalyzed by a base.

A generalized workflow for such a synthesis is depicted below.

Caption: Generalized synthetic workflow for 2-amino-4,6-disubstituted-1,3,5-triazines.

Potential Biological Activities of 1,3,5-Triazine Derivatives

The 1,3,5-triazine nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The specific substitutions on the triazine ring are crucial in determining the pharmacological profile.

Anticancer Activity

Numerous 1,3,5-triazine derivatives have been investigated for their potential as anticancer agents. The proposed mechanisms of action are diverse and include:

-

Kinase Inhibition: Many triazine-based compounds have been designed to target various protein kinases that are overactive in cancer cells, such as those in the PI3K/Akt/mTOR signaling pathway.

-

Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules, leading to cell cycle arrest and apoptosis.

-

Topoisomerase Inhibition: Certain triazines can inhibit topoisomerase enzymes, which are essential for DNA replication and repair.

The diagram below illustrates a simplified signaling pathway that is often targeted by anticancer drugs, including some 1,3,5-triazine derivatives.

Caption: Simplified PI3K/Akt/mTOR signaling pathway, a common target for anticancer 1,3,5-triazines.

Monoamine Oxidase (MAO) Inhibition

Certain 1,3,5-triazine derivatives have been explored as inhibitors of monoamine oxidases (MAO-A and MAO-B). These enzymes are involved in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine. MAO inhibitors are used in the treatment of depression and neurodegenerative diseases such as Parkinson's disease. The selectivity for MAO-A or MAO-B is dependent on the substituents on the triazine ring.

Experimental Protocols: A General Framework

While specific experimental protocols for this compound are not available, a general workflow for the initial biological screening of a novel compound is presented below. This can serve as a template for researchers interested in investigating the properties of this molecule.

Caption: A general experimental workflow for the initial biological evaluation of a novel compound.

Future Directions

The lack of published data on this compound presents an opportunity for original research. Based on the known activities of related compounds, future investigations could focus on:

-

Anticancer Screening: Evaluating its cytotoxicity against a panel of cancer cell lines and investigating its effects on key cancer-related signaling pathways.

-

Neuropharmacological Profiling: Assessing its potential as a MAO inhibitor or its interaction with other neurological targets.

-

Antimicrobial Activity: Screening for activity against a range of bacterial and fungal strains.

Technical Guide: Synthesis and Characterization of 4,6-dimethyl-1,3,5-triazin-2-amine Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,6-dimethyl-1,3,5-triazin-2-amine hydrate (C₅H₈N₄·H₂O). Due to the limited availability of direct experimental data for the hydrated form of this compound, this document outlines a proposed synthetic route based on the established synthesis of the anhydrous form, followed by hydration. Furthermore, this guide details the expected characterization profile of the hydrate utilizing various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and thermal analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC). Detailed experimental protocols for these characterization methods are provided. The information is supported by data from analogous triazine derivatives and the known anhydrous form of the title compound.

Introduction

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and functional properties. 4,6-dimethyl-1,3,5-triazin-2-amine, as a substituted aminotriazine, holds potential as a building block for the synthesis of novel therapeutic agents and functional materials. The hydrated form of this compound is of particular interest as the presence of water molecules in the crystal lattice can significantly influence its physicochemical properties, such as solubility, stability, and bioavailability. This guide aims to provide a foundational resource for the synthesis and in-depth characterization of this compound.

Synthesis of this compound

A proposed two-step synthesis for this compound is presented, based on the known synthesis of the anhydrous form followed by a hydration step.

Synthesis Pathway

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol

Step 1: Synthesis of Anhydrous 4,6-dimethyl-1,3,5-triazin-2-amine

-

To a round-bottom flask equipped with a reflux condenser, add acetamidine hydrochloride (1.0 eq) and dicyandiamide (1.0 eq).

-

Add 2-methoxyethanol as the solvent.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product is expected to precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with a small amount of cold ethanol to remove any residual impurities.

-

Dry the product under vacuum to obtain anhydrous 4,6-dimethyl-1,3,5-triazin-2-amine.

Step 2: Preparation of this compound

-

Dissolve the crude anhydrous 4,6-dimethyl-1,3,5-triazin-2-amine in a minimal amount of a hot water/ethanol mixture.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to promote crystallization.

-

Collect the resulting crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold water.

-

Air-dry the crystals to a constant weight to obtain this compound.

Characterization of this compound

The following sections detail the expected characterization data for the hydrated compound.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₅H₁₀N₄O |

| Molecular Weight | 142.16 g/mol |

| Appearance | White to off-white crystalline solid |

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons and the amine protons of the triazine ring, in addition to a signal for the water of hydration. The amine protons may appear as a broad singlet. The water peak can be confirmed by D₂O exchange.

-

¹³C NMR: The carbon NMR spectrum should display signals for the methyl carbons and the aromatic carbons of the triazine ring.

| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |

| DMSO-d₆ | ~2.2 | s | 6H | -CH₃ |

| ~6.5 | br s | 2H | -NH₂ | |

| ~3.3 | s | 2H | H₂O (hydrate) |

| ¹³C NMR (Predicted) | δ (ppm) | Assignment |

| DMSO-d₆ | ~25 | -CH₃ |

| ~165 | C-NH₂ (triazine) | |

| ~170 | C-CH₃ (triazine) |

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is expected to show characteristic absorption bands for the N-H and C-N bonds of the aminotriazine ring, as well as a broad O-H stretching band indicative of the water of hydration.

| FTIR (Predicted) | Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3200 | O-H stretch (broad, hydrate) | |

| 3300 - 3100 | N-H stretch (amine) | |

| ~1650 | N-H bend (amine) | |

| ~1550 | C=N stretch (triazine ring) | |

| ~800 | Triazine ring vibration |

3.2.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum in a suitable solvent (e.g., ethanol or methanol) is expected to exhibit absorption maxima characteristic of the π-π* transitions of the triazine ring.

| UV-Vis (Predicted) | λ_max (nm) | Solvent |

| ~220-240 | Ethanol |

Thermal Analysis

3.3.1. Thermogravimetric Analysis (TGA)

TGA is crucial for confirming the presence and stoichiometry of water of hydration. A two-step weight loss is predicted: the first corresponding to the loss of water, and the second to the decomposition of the anhydrous compound. For a monohydrate, the initial weight loss would be approximately 12.7%.

3.3.2. Differential Scanning Calorimetry (DSC)

The DSC thermogram is expected to show an endothermic peak corresponding to the dehydration of the compound, followed by a sharp endotherm indicating the melting point of the anhydrous form, which may be followed by exothermic decomposition at higher temperatures.

| Thermal Analysis (Predicted) | Temperature (°C) | Event |

| TGA | 80 - 120 | Weight loss due to dehydration |

| > 200 | Decomposition of the anhydrous compound | |

| DSC | 80 - 120 | Endotherm (dehydration) |

| > 200 | Endotherm (melting) / Exotherm (decomposition) |

Experimental Workflows

Characterization Workflow

Caption: General workflow for the characterization of the synthesized hydrate.

Thermal Analysis Workflow

Caption: Workflow for thermal analysis of the hydrate.

Detailed Experimental Protocols for Characterization

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: Acquire the proton NMR spectrum. To confirm the water and amine peaks, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The water and amine signals should diminish or disappear.

-

¹³C NMR: Acquire the carbon NMR spectrum.

FTIR Spectroscopy

-

Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Ensure the crystal is in good contact with the ATR diamond.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic peaks and compare them with the predicted values.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol) of a known concentration.

-

Data Acquisition: Record the absorbance spectrum from 200 to 400 nm.

-

Data Analysis: Determine the wavelength of maximum absorbance (λ_max).

Thermal Analysis (TGA/DSC)

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum TGA or DSC pan.

-

TGA: Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

DSC: Heat the sample from room temperature to 300 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

Data Analysis: Analyze the resulting thermograms to determine the temperatures of dehydration, melting, and decomposition, as well as the percentage of water content.

Conclusion

An In-depth Technical Guide to 4,6-dimethyl-1,3,5-triazin-2-amine and its Hydrated Form

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4,6-dimethyl-1,3,5-triazin-2-amine and its hydrated form. While specific experimental data for the hydrate is limited in publicly accessible literature, this document compiles available information on the anhydrous compound and structurally related analogs to serve as a valuable resource for researchers. This guide also explores the well-documented role of substituted triazines as modulators of critical cellular signaling pathways, such as the EGFR and PI3K/Akt cascades, which are of significant interest in drug discovery and development. Detailed experimental protocols, structured data tables, and visualizations of relevant biological pathways and experimental workflows are provided to facilitate further investigation and application of this class of compounds.

Molecular Structure and Properties

4,6-dimethyl-1,3,5-triazin-2-amine is a heterocyclic organic compound featuring a triazine ring substituted with two methyl groups and one amine group. The hydrate form incorporates one or more water molecules into its crystal structure.

General Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₀N₄O (Hydrate) | [1] |

| C₅H₈N₄ (Anhydrous) | ||

| Molecular Weight | 142.16 g/mol (Hydrate) | [1] |

| 124.14 g/mol (Anhydrous) | ||

| CAS Number | 175278-59-8 (Hydrate) | [1] |

| 1853-90-3 (Anhydrous) | ||

| Appearance | White crystalline solid (typical for related compounds) | N/A |

Physicochemical Properties (Predicted and from Analogs)

| Property | Predicted/Analog Value | Method/Analog Compound |

| Melting Point | >300 °C (decomposes) | 2,4,6-Triamino-1,3,5-triazine[2] |

| Boiling Point | >354 °C (sublimes) | 2,4,6-Triamino-1,3,5-triazine |

| Solubility | 3.2 g/L in water | 2,4,6-Triamino-1,3,5-triazine |

| pKa | Not available | N/A |

| LogP | 0.40940 | 2-amino-4-dimethylamino-6-methyl-1,3,5-triazine[3] |

Spectroscopic Data (Predicted and from Analogs)

Specific spectroscopic data for 4,6-dimethyl-1,3,5-triazin-2-amine hydrate is not available. The following are expected characteristic signals based on the analysis of similar triazine compounds.

¹H NMR:

-

Methyl protons (C-CH₃): A singlet is expected around δ 2.0-2.5 ppm.

-

Amine protons (N-H₂): A broad singlet is anticipated, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR:

-

Triazine ring carbons (C-N): Signals are expected in the range of δ 160-175 ppm.

-

Methyl carbons (CH₃): A signal is expected around δ 20-25 ppm.

FT-IR:

-

N-H stretching (amine): Strong, broad bands are expected in the region of 3100-3500 cm⁻¹.

-

C=N stretching (triazine ring): Characteristic sharp peaks are anticipated around 1550-1650 cm⁻¹.

-

C-N stretching: Bands are expected in the 1300-1400 cm⁻¹ region.

-

O-H stretching (hydrate): A broad band around 3200-3600 cm⁻¹ would indicate the presence of water of hydration.

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not detailed in the available literature, a general synthetic route can be proposed based on established methods for analogous triazines.[4]

Proposed Synthesis of 2-Amino-4,6-dimethyl-1,3,5-triazine

A common method for synthesizing substituted triazines involves the condensation of amidines with esters or other carbonyl compounds.

Materials:

-

Acetamidine hydrochloride

-

Dimethyl carbonate

-

Sodium methoxide

-

Methanol

-

Diethyl ether

Procedure:

-

A solution of sodium methoxide in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, under an inert atmosphere (e.g., nitrogen or argon).

-

Acetamidine hydrochloride is added to the stirred solution.

-

Dimethyl carbonate is then added dropwise to the reaction mixture.

-

The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is triturated with diethyl ether, and the solid product is collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

To obtain the hydrate, the purified anhydrous compound can be recrystallized from water or exposed to a humid atmosphere.

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of the synthesized compound.

Biological Activity and Signaling Pathways

While 4,6-dimethyl-1,3,5-triazin-2-amine is primarily listed as an intermediate for the synthesis of pharmaceuticals and agrochemicals, the broader class of substituted 1,3,5-triazines is known to possess a wide range of biological activities.[5] Of particular interest to drug development professionals is their activity as inhibitors of key protein kinases involved in cancer progression.

Inhibition of EGFR and PI3K/Akt Signaling Pathways

Numerous studies have demonstrated that various 1,3,5-triazine derivatives can act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways.[6][7][8][9][10] These pathways are frequently dysregulated in various cancers, leading to uncontrolled cell growth, proliferation, and survival. The triazine scaffold serves as a versatile platform for designing specific inhibitors that can target the ATP-binding sites of these kinases.

The diagram below illustrates the general mechanism of action of triazine-based inhibitors on the EGFR and PI3K/Akt signaling cascades.

Conclusion

4,6-dimethyl-1,3,5-triazin-2-amine and its hydrated form represent a foundational molecule within the broader class of biologically active triazine derivatives. While specific, detailed experimental data for this particular compound is sparse, a wealth of information on analogous structures provides a strong basis for its synthesis, characterization, and potential applications. The known interaction of the triazine scaffold with key oncogenic signaling pathways, such as EGFR and PI3K/Akt, underscores its relevance in modern drug discovery. This guide serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and related triazine compounds. Further experimental investigation is warranted to fully elucidate the specific properties and biological activities of this compound.

References

- 1. labsolu.ca [labsolu.ca]

- 2. 2,4,6-Triamino-1,3,5-triazine for synthesis 108-78-1 [sigmaaldrich.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]

- 5. 2-Amino-4,6-dimethyl-1,3,5-triazine | Alzchem Group [alzchem.com]

- 6. Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chiral 1,3,5-Triazines as Potential EGFR Inhibitors: Pharmacophore Modeling, Synthesis, Molecular Docking, Molecular Dynamics Simulation, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Solubility Profile of 4,6-dimethyl-1,3,5-triazin-2-amine hydrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,6-dimethyl-1,3,5-triazin-2-amine hydrate, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of direct quantitative solubility data for this specific hydrate, this document leverages data from the closely related analog, acetoguanamine (2-amino-4,6-dimethyl-1,3,5-triazine), and other substituted triazines to project a representative solubility profile. Furthermore, this guide details the standardized experimental protocol for accurately determining solubility and provides a visual workflow for this procedure.

Predicted Solubility of this compound

The solubility of a compound is a critical physicochemical property influencing its bioavailability, formulation, and reaction kinetics. For this compound, its solubility is expected to be influenced by the polarity of the solvent and its ability to form hydrogen bonds. Based on data from analogous structures, a qualitative and quantitative estimation of solubility in various common organic solvents is presented below. Symmetrical di-substituted phenylamino-s-triazine derivatives are generally reported to be well soluble in polar aprotic solvents like DMSO and moderately soluble in polar protic solvents like alcohols, with poor solubility in non-polar solvents.[1]

Table 1: Predicted Solubility of this compound in Selected Organic Solvents at Ambient Temperature

| Solvent Category | Solvent | Predicted Solubility | Rationale / Supporting Data for Analogs |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Triazine derivatives often exhibit good solubility in DMSO.[1] |

| N,N-Dimethylformamide (DMF) | High | Acetoguanamine shows its highest solubility in DMF among many common solvents.[2][3] | |

| Acetonitrile | Low | Acetoguanamine exhibits its lowest solubility in acetonitrile.[2][3] | |

| 1,4-Dioxane | Moderate to High | Reported as a good solvent for substituted triazines.[1] Acetoguanamine is soluble in 1,4-dioxane.[2][3] | |

| Ethyl Acetate | Moderate | Acetoguanamine is soluble in ethyl acetate.[2][3] | |

| Polar Protic | Methanol | Moderate | Substituted triazines are often soluble in methanol.[1] Acetoguanamine is soluble in methanol.[2][3] |

| Ethanol | Moderate | Substituted triazines are moderately soluble in ethanol.[1] Acetoguanamine is soluble in ethanol.[2][3] | |

| n-Propanol | Moderate | Acetoguanamine's solubility is in the moderate range for this solvent.[2][3] | |

| Isopropanol | Moderate | Acetoguanamine's solubility is in the moderate range for this solvent.[2][3] | |

| n-Butanol | Moderate | Acetoguanamine's solubility is in the moderate range for this solvent.[2][3] | |

| Water | Low | Triazine derivatives generally have poor water solubility.[1] Acetoguanamine has low water solubility.[2][3] | |

| Non-Polar | Hexane | Very Low | Expected poor solubility due to the polar nature of the triazine. Substituted triazines are poorly soluble in hexane.[1] |

| Toluene | Very Low | Expected poor solubility based on the "like dissolves like" principle. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium solubility of a compound in a specific solvent is typically determined using the well-established shake-flask method.[4][5] This procedure involves equilibrating an excess amount of the solid compound with the solvent at a constant temperature until the solution is saturated.

Materials and Apparatus:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The excess solid ensures that saturation is reached.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled throughout the experiment.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at a constant temperature or filter the solution using a syringe filter.[4][6] It is crucial to avoid any temperature change during this step to prevent precipitation or further dissolution.

-

Sample Dilution: Accurately pipette a known volume of the clear, saturated supernatant and dilute it with the same solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method.[5][6]

-

HPLC Method: A reversed-phase C18 column is often suitable for the analysis of nitrogen-containing heterocyclic compounds. The mobile phase composition (e.g., a mixture of acetonitrile and water with a buffer) should be optimized for good peak separation and shape. Detection is typically performed using a UV detector at a wavelength where the compound has maximum absorbance.

-

UV-Vis Spectrophotometry: A calibration curve of absorbance versus concentration must be prepared using standard solutions of known concentrations. The absorbance of the diluted sample is then measured, and the concentration is determined from the calibration curve.

-

-

Calculation of Solubility: The solubility (S) is calculated using the following formula:

S = (C_diluted × Dilution_Factor)

where C_diluted is the concentration of the diluted sample determined by the analytical method, and the Dilution_Factor is the ratio of the final volume after dilution to the initial volume of the supernatant taken.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

- 1. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. enamine.net [enamine.net]

The Elusive Mechanism: A Technical Guide to the 1,3,5-Triazine Scaffold, with a Focus on 4,6-dimethyl-1,3,5-triazin-2-amine hydrate

Disclaimer: This technical guide addresses the broader mechanism of action of the 1,3,5-triazine chemical scaffold due to the current lack of publicly available scientific literature detailing a specific pharmacological mechanism of action for 4,6-dimethyl-1,3,5-triazin-2-amine hydrate. Information on this specific compound is primarily limited to its role as a chemical intermediate. The data and experimental protocols presented herein are based on studies of various substituted 1,3,5-triazine derivatives and should be considered as illustrative of the potential activities of this chemical class, not as direct evidence for the activity of this compound.

Introduction: The 1,3,5-Triazine Privileged Scaffold

The 1,3,5-triazine ring system, a six-membered heterocycle with alternating carbon and nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its ability to serve as a versatile core for the design of ligands that can interact with a wide variety of biological targets, leading to a broad spectrum of pharmacological activities.[1] While 4,6-dimethyl-1,3,5-triazin-2-amine is primarily documented as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and technical products, its structural relatives have been extensively investigated and developed as therapeutic agents.[2] This guide explores the diverse mechanisms of action exhibited by these substituted 1,3,5-triazine derivatives.

Anticancer Activity of 1,3,5-Triazine Derivatives

The 1,3,5-triazine core is a prominent feature in several approved and investigational anticancer drugs.[3] The planar, electron-deficient nature of the triazine ring allows for diverse substitutions at the 2, 4, and 6 positions, enabling the fine-tuning of activity against various cancer-related targets.

Inhibition of Protein Kinases

A primary mechanism of anticancer action for many 1,3,5-triazine derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Several 1,3,5-triazine derivatives have been developed as potent inhibitors of PI3K and/or mTOR.[4] For instance, gedatolisib is a dual PI3K/mTOR inhibitor that has been investigated in clinical trials for metastatic breast cancer.[3]

Table 1: Quantitative Data for 1,3,5-Triazine Derivatives as PI3K/mTOR Inhibitors

| Compound | Target | IC50 | Cell Line | Reference |

| Gedatolisib | PI3K/mTOR | Not specified | Not specified | [3] |

| ZSTK474 | PI3K | Not specified | Not specified | |

| AMG 511 | PI3K | Not specified | Not specified | |

| Compound 6h | PI3Kα | Not specified | HeLa | [4] |

| Compound 6 | PI3Kγ | 6.90 µM | Not specified |

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

A common method to determine the inhibitory activity of a compound against a specific kinase is a biochemical assay. Briefly, the purified recombinant kinase enzyme is incubated with the substrate (e.g., a peptide or protein) and ATP in a suitable buffer. The test compound, dissolved in a solvent like DMSO, is added at various concentrations. The reaction is allowed to proceed for a defined period at a specific temperature. The extent of substrate phosphorylation is then measured, often using methods like fluorescence resonance energy transfer (FRET), luminescence (measuring remaining ATP), or radioactivity (if using ³²P-ATP). The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated from the dose-response curve.

Caption: PI3K/mTOR signaling pathway and points of inhibition by 1,3,5-triazine derivatives.

The EGFR is a tyrosine kinase that, upon activation, triggers downstream signaling pathways involved in cell proliferation and survival. Overexpression or mutation of EGFR is common in various cancers. Certain 1,3,5-triazine derivatives have shown significant inhibitory activity against EGFR tyrosine kinase (EGFR-TK).[3]

Table 2: Quantitative Data for 1,3,5-Triazine Derivatives as EGFR-TK Inhibitors

| Compound | IC50 | Reference |

| Compound 12 | 36.8 nM | [3] |

| Compound 14 | 2.54 ± 0.22 µM | [3] |

| Compound 17 | 229.4 nM | [3] |

Other Anticancer Mechanisms

Beyond kinase inhibition, 1,3,5-triazine derivatives exhibit anticancer effects through various other mechanisms.

-

Topoisomerase Inhibition: These enzymes are essential for managing DNA topology during replication and transcription. Their inhibition leads to DNA damage and cell death. Some triazine compounds have been identified as topoisomerase inhibitors.[3]

-

Isocitrate Dehydrogenase 2 (IDH2) Inhibition: Mutant IDH2 is an emerging cancer target. Enasidenib, a 1,3,5-triazine derivative, is an approved drug that inhibits mutant IDH2.[3]

-

DNA Alkylation: Triazene compounds, which are structurally related to triazines, act as alkylating agents that methylate DNA, leading to cytotoxic lesions.[5] Altretamine, a 1,3,5-triazine derivative, is also believed to exert its anticancer effect through DNA modification.[3]

Neuroprotective and Neuromodulatory Activities

The 1,3,5-triazine scaffold has been explored for the treatment of neurodegenerative diseases like Alzheimer's disease.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Inhibition of AChE and BChE, enzymes that break down the neurotransmitter acetylcholine, is a key strategy in the symptomatic treatment of Alzheimer's disease. Several 1,3,5-triazine derivatives have been synthesized and shown to be potent inhibitors of these enzymes.[6][7][8]

Table 3: Quantitative Data for 1,3,5-Triazine Derivatives as Cholinesterase Inhibitors

| Compound | Target | IC50 | Reference |

| Compound A | AChE | 0.051 µM | [6] |

| Compound 4a | AChE | 0.055 µM | [6] |

| Compound 2b | AChE | >90% inhibition | [7] |

| Compound 3d | AChE | >90% inhibition | [7] |

| Compound 3h | AChE | >90% inhibition | [7] |

Experimental Protocol: Ellman's Method for AChE Inhibition

This colorimetric assay is widely used to screen for AChE inhibitors. The enzyme AChE hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid. The rate of color formation is measured spectrophotometrically at 412 nm and is proportional to the enzyme's activity. To test for inhibition, the enzyme is pre-incubated with the test compound before the addition of the substrate. A decrease in the rate of color formation indicates inhibition.

Caption: Workflow for the Ellman's method to screen for AChE inhibitors.

Monoamine Oxidase (MAO) Inhibition

MAO enzymes are involved in the metabolism of neurotransmitters like serotonin and dopamine. MAO inhibitors are used as antidepressants and for treating Parkinson's disease. Certain amino acid derivatives of 1,3,5-triazine have shown selective inhibitory activity against MAO-A.[9][10][11]

Other Therapeutic Applications

The versatility of the 1,3,5-triazine scaffold extends to other therapeutic areas:

-

Antidiabetic Activity: Inspired by the triazine-containing drug imeglimin, novel 1,3,5-triazine derivatives have been developed as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes treatment.[12]

-

Antimicrobial and Antifungal Activity: Various substituted 1,3,5-triazines have demonstrated significant activity against a range of bacteria and fungi.[13][14]

-

Herbicidal Activity: Triazine herbicides, such as atrazine, function by inhibiting photosynthesis in plants. They block the electron transport chain in photosystem II, leading to the death of the weed.[15][16]

Conclusion

While the specific mechanism of action for this compound remains to be elucidated, the broader family of 1,3,5-triazine derivatives represents a remarkably versatile and pharmacologically significant class of compounds. Their ability to be readily functionalized has led to the development of agents that can inhibit a wide array of biological targets, including kinases, enzymes involved in neurotransmission, and key players in metabolic pathways. The diverse activities of this scaffold, from anticancer to neuroprotective and antidiabetic effects, underscore its importance in drug discovery. Further investigation into the biological properties of this compound is warranted to determine if it too possesses therapeutic potential beyond its current role as a chemical intermediate.

References

- 1. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Amino-4,6-dimethyl-1,3,5-triazine | Alzchem Group [alzchem.com]

- 3. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Triazene compounds: mechanism of action and related DNA repair systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulphonamides incorporating 1,3,5-triazine structural motifs show antioxidant, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibitory profile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of novel 1,3,5-triazine derivatives as an antidiabetic agent in Wistar rats via inhibition of DPP-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Triazine herbicides [m.chemicalbook.com]

- 16. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 4,6-dimethyl-1,3,5-triazin-2-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold, a six-membered heterocyclic ring containing three nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for the development of novel therapeutic agents. This technical guide focuses on the diverse biological profile of derivatives of 4,6-dimethyl-1,3,5-triazin-2-amine, providing a comprehensive overview of their anticancer, antimicrobial, antiviral, and enzyme-inhibiting properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and drug development in this promising area.

Anticancer Activity

Derivatives of 4,6-dimethyl-1,3,5-triazin-2-amine have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. The mechanism of action often involves the inhibition of key cellular processes such as cell proliferation, migration, and invasion, as well as the induction of apoptosis.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various 1,3,5-triazine derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Imamine-1,3,5-triazine Derivatives | |||

| 4f | MDA-MB-231 (Breast) | 6.25 | [1] |

| 4k | MDA-MB-231 (Breast) | 8.18 | [1] |

| Imatinib (Control) | MDA-MB-231 (Breast) | 35.50 | [1] |

| 4,6-diamino-1,3,5-triazine-2-carbohydrazides | |||

| 3a-e | MDA-MB-231 (Breast) | Low micromolar | [2] |

| 2,4-diamino-1,3,5-triazine Derivative | |||

| 19 | MALME-3M (Melanoma) | 0.033 | [3] |

| 4-amino-6-(arylamino)-1,3,5-triazine-2-carbohydrazides | |||

| 6a-c | Various | 3.3 - 22 | [4][5] |

| Thiophene-triazine derivative | |||

| 47 | A549 (Lung) | 0.20 | [6] |

| 47 | MCF-7 (Breast) | 1.25 | [6] |

| 47 | Hela (Cervical) | 1.03 | [6] |

| 4-aminoquinoline-1,3,5-triazine derivative | |||

| 11 | Various | Not specified (96.4% inhibition at 10 µM) | [6] |

| Quinazoline-1,3,5-triazine derivative | |||

| 12 | EGFR enzyme | 0.0368 | [6] |

| 1,3,5-triazine-based pyrazole derivatives | |||

| 15 | EGFR enzyme | 0.3051 | [7] |

| 16 | EGFR enzyme | 0.2869 | [7] |

| 17 | EGFR enzyme | 0.2294 | [7] |

Signaling Pathways in Cancer

The anticancer effects of these triazine derivatives are often attributed to their ability to modulate critical signaling pathways involved in cancer cell growth and survival. Two prominent pathways are the Epidermal Growth Factor Receptor (EGFR) pathway and the PI3K/mTOR pathway.

Caption: EGFR and PI3K/mTOR Signaling Pathways Inhibition.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

4,6-dimethyl-1,3,5-triazin-2-amine derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the triazine derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Caption: MTT Assay Experimental Workflow.

Antimicrobial Activity

Certain derivatives of 4,6-dimethyl-1,3,5-triazin-2-amine have shown promising activity against a variety of pathogenic bacteria and fungi. Their mechanism of action is believed to involve the disruption of essential cellular processes in microorganisms.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 2,4,6-trisubstituted-s-triazines | |||

| 13 | Various bacteria & fungi | 6.25 - 25 | [8] |

| 15 | Various bacteria & fungi | 6.25 - 25 | [8] |

| 4,6-di(substituted)amino-1,2-dihydro-1,3,5-triazines | |||

| 4-alkyl-6-aralkyl derivatives | Gram-positive & Gram-negative bacteria | Not specified (pronounced activity) | [9] |

| 4-alkyl-6-aryl derivatives | Gram-positive & Gram-negative bacteria | Not specified (pronounced activity) | [9] |

| 4,6-dialkyl derivatives | Gram-positive & Gram-negative bacteria | Not specified (pronounced activity) | [9] |

| 5,6-dimethyl-1,2,4-triazin-3-amine derivatives | |||

| 9 | B. cereus | 3.91 | [10] |

| 5 | E. coli | 1.95 | [10] |

| 9 | E. coli | 1.95 | [10] |

| 9 | S. cerevisiae | 7.81 | [10] |

| 5 | C. albicans | 7.81 | [10] |

Experimental Protocol: Agar Dilution Method for MIC Determination

The agar dilution method is a standardized technique used to determine the MIC of an antimicrobial agent.

Materials:

-

Mueller-Hinton agar (or other suitable agar medium)

-

Petri dishes

-

Bacterial or fungal strains

-

4,6-dimethyl-1,3,5-triazin-2-amine derivatives

-

Solvent for dissolving compounds (e.g., DMSO)

-

Inoculator

Procedure:

-

Prepare Antimicrobial Plates: Prepare serial twofold dilutions of the triazine derivatives in molten agar. Pour the agar containing the different concentrations of the compound into separate Petri dishes and allow them to solidify.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Inoculation: Inoculate a small, standardized volume of the microbial suspension onto the surface of each agar plate, including a growth control plate without any antimicrobial agent.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Caption: Agar Dilution MIC Test Workflow.

Antiviral Activity

Several 1,3,5-triazine derivatives have demonstrated inhibitory effects against a range of viruses, including DNA and RNA viruses. Their mechanisms of action can vary, but often involve the inhibition of viral replication at different stages.

Quantitative Antiviral Data

The antiviral activity is often expressed as the EC50 (50% effective concentration) or IC50 (50% inhibitory concentration).

| Compound ID | Virus | EC90 (µg/mL) | IC50/EC50 | Reference |

| 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides | Yellow Fever Virus (YFV) | 0.06 - 2.2 | Not specified | [11][12] |

| C3-symmetrical trialkoxy-TAZ derivative (4bbb) | Herpes Simplex Virus type 1 (HSV-1) | Not specified | 256.6 | [13] |

| 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]-5-azacytosine (1) | DNA viruses (Adeno, Pox, Herpes) | Not specified | Not specified (strong activity) | [14] |

Potential Mechanism of Antiviral Action

The antiviral activity of triazine derivatives can be attributed to the inhibition of various stages of the viral life cycle. The following diagram illustrates potential points of intervention in the influenza virus replication cycle.

Caption: Potential Inhibition of Viral Replication.

Enzyme Inhibition

Derivatives of 4,6-dimethyl-1,3,5-triazin-2-amine have been investigated as inhibitors of various enzymes that play crucial roles in different pathological conditions. Notable examples include Monoamine Oxidase (MAO) and Rad6B ubiquitin-conjugating enzyme.

Quantitative Enzyme Inhibition Data

| Compound ID | Enzyme | IC50 (µM) / Inhibition | Reference |

| 4,6-dimethoxy-1,3,5-triazin-2-yl amino acid derivatives | |||

| 7 | MAO-A | Comparable to clorgyline | [15] |

| 18 | MAO-A | Comparable to clorgyline | [15] |

| 25 | MAO-A | Comparable to clorgyline | [15] |

| Pyridazinobenzylpiperidine derivatives | |||

| S5 | MAO-B | 0.203 | [16] |

| S15 | MAO-A | 3.691 | [16] |

| 4,6-diamino-1,3,5-triazine-2-carbohydrazides | |||

| 6a-e | Rad6B | Superior to TZ9 | [4] |

| Thiophene-triazine derivative | |||

| 47 | PI3K | 0.007 | [6] |

| 47 | mTOR | 0.048 | [6] |

Signaling Pathway: Rad6B-Mediated Ubiquitination

The Rad6B enzyme is involved in post-translational modification of proteins through ubiquitination, a process critical for DNA repair and protein degradation. Inhibition of Rad6B can lead to apoptosis in cancer cells.

References

- 1. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Design, synthesis and in vitro anticancer evaluation of 4,6-diamino-1,3,5-triazine-2-carbohydrazides and -carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and in vitro anticancer evaluation of some 4,6-diamino-1,3,5-triazine-2-carbohydrazides as Rad6 ubiquitin conjugating enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro anticancer evaluation of some 4,6-diamino-1,3,5-triazine-2-carbohydrazides as Rad6 ubiquitin conjugating enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of novel 4,6-di(substituted)amino-1,2-dihydro-1,3,5-triazine derivatives as topical antiseptic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The synthesis and antiviral activity against yellow fewer virus of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 12. View of The synthesis and antiviral activity against yellow fewer virus of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides [ophcj.nuph.edu.ua]

- 13. Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antiviral activity of triazine analogues of 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]cytosine (cidofovir) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Safe Handling of 4,6-dimethyl-1,3,5-triazin-2-amine hydrate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). A complete and official SDS for 4,6-dimethyl-1,3,5-triazin-2-amine hydrate (CAS 175278-59-8) with exhaustive quantitative data could not be located in publicly available resources. The information herein is compiled from available data for the compound and structurally similar chemicals. All laboratory personnel must consult the official SDS provided by the supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

Introduction

This compound is a heterocyclic organic compound. Triazine derivatives are a class of compounds with a wide range of applications in pharmaceuticals, agriculture, and materials science. Due to the potential biological activity and reactivity of such compounds, a thorough understanding of their safety and handling requirements is paramount for ensuring the well-being of laboratory personnel and the integrity of research. This guide provides a summary of the known safety information and general best practices for handling this compound in a research and development setting.

Hazard Identification and Classification

Potential Hazards:

-

Acute Toxicity (Oral): May be harmful if swallowed.

-

Skin Irritation: May cause skin irritation upon contact.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation if inhaled.

It is crucial to handle this compound with the appropriate precautions to minimize exposure.

Quantitative Data Summary

A comprehensive set of quantitative safety data from an official SDS for this compound is not available at the time of this writing. The following tables are provided as a template and are populated with available data. Researchers must refer to the supplier-specific SDS for complete and verified information.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 175278-59-8 | [1][2] |

| Molecular Formula | C₅H₁₀N₄O | [2] |

| Molecular Weight | 142.16 g/mol | [2] |

| Appearance | Data not available | - |

| Odor | Data not available | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Flash Point | Data not available | - |

| Solubility | Data not available | - |

Table 2: Toxicological Information

| Parameter | Value | Species | Route | Source |

| LD50 (Oral) | Data not available | - | - | - |

| LD50 (Dermal) | Data not available | - | - | - |

| LC50 (Inhalation) | Data not available | - | - | - |

Table 3: Exposure Controls and Personal Protection

| Parameter | Recommendation |

| Engineering Controls | Use in a well-ventilated area, preferably in a chemical fume hood. |

| Eye/Face Protection | Chemical safety goggles or face shield. |

| Skin Protection | Compatible chemical-resistant gloves (e.g., nitrile), lab coat. |

| Respiratory Protection | If dusts are generated, a NIOSH-approved respirator is recommended. |

Experimental Protocols: Safe Handling Procedures

The following are general best-practice protocols for handling chemical reagents like this compound. These should be adapted to specific experimental contexts and institutional safety guidelines.

Receiving and Storage

-

Upon receipt, visually inspect the container for any damage or leaks.

-

Verify that the label information matches the order details.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Keep the container tightly sealed when not in use.

Weighing and Dispensing

-

Perform all weighing and dispensing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust.

-

Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.

-

Use dedicated spatulas and weighing boats. Clean all equipment thoroughly after use.

-

Avoid generating dust. If the material is a fine powder, handle it gently.

In-Experiment Handling

-

Conduct all reactions and manipulations involving this compound in a chemical fume hood.

-

Be aware of the potential for reaction with other reagents. Consult chemical compatibility charts.

-

Keep the reaction setup clearly labeled.

-

In case of any spills, follow the emergency procedures outlined in Section 5.

Waste Disposal

-

Dispose of all waste materials (including empty containers, contaminated gloves, and reaction byproducts) in accordance with local, state, and federal regulations.

-

Do not dispose of this chemical down the drain.

-

Collect waste in a designated, properly labeled, and sealed container.

Emergency Procedures

First-Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

In case of skin contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops.

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Spill Response

-

Evacuate the immediate area.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

-

For large spills, follow your institution's emergency spill response protocol.

-

Ventilate the area and wash the spill site after material pickup is complete.

Visualizations

The following diagrams illustrate general workflows for chemical safety.

Caption: General workflow for safely handling chemical reagents.

Caption: Logical steps for an emergency response to a chemical spill.

References

Spectroscopic Analysis of 4,6-dimethyl-1,3,5-triazin-2-amine Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4,6-dimethyl-1,3,5-triazin-2-amine hydrate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this exact hydrate, this document synthesizes information from analogous triazine derivatives to present a predictive spectroscopic profile and detailed analytical protocols.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for this compound. These predictions are based on the analysis of similar triazine structures and general spectroscopic principles.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl Protons (-CH₃) | ~2.1 - 2.4 | ~20 - 25 |

| Amine Protons (-NH₂) | ~5.0 - 7.0 (broad) | N/A |

| Triazine Ring Carbons | N/A | ~165 - 175 |

Note: Chemical shifts can vary based on the solvent and concentration. The amine proton signal is often broad and may exchange with D₂O.

Table 2: Predicted IR Absorption Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretching (Amine) | 3100 - 3500 | Medium-Strong, broad |

| O-H Stretching (Water of Hydration) | 3200 - 3600 | Broad |

| C-H Stretching (Methyl) | 2900 - 3000 | Medium |

| C=N Stretching (Triazine Ring) | 1500 - 1600 | Strong |

| N-H Bending (Amine) | 1600 - 1650 | Medium |

Experimental Protocols

Detailed methodologies for acquiring NMR and IR spectra for this compound are provided below. These protocols are generalized for triazine derivatives and may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Materials:

-

This compound

-

Internal standard (e.g., Tetramethylsilane - TMS)[1]

-

5 mm NMR tubes[1]

-

NMR Spectrometer (300 MHz or higher)[1]

Procedure:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent in a clean vial.[1] Due to the potential for poor solubility of triazine derivatives, DMSO-d₆ is a recommended starting solvent.[1] For less polar solvents like CDCl₃, the addition of a small amount of trifluoroacetic acid (TFA) may be necessary to achieve dissolution.[2]

-

Once fully dissolved, transfer the solution to a 5 mm NMR tube.

-

Add a small amount of TMS as an internal standard for chemical shift referencing (0.00 ppm).[1]

-

-

Data Acquisition (¹H NMR):

-

Spectrometer Frequency: ≥ 300 MHz

-

Pulse Sequence: Standard single-pulse

-

Spectral Width: 0 - 15 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 16-64

-

Temperature: 298 K (25 °C)[1]

-

-

Data Acquisition (¹³C NMR):

-

Data Processing:

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound

-

Potassium bromide (KBr), spectroscopic grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR Spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the compound with approximately 100-200 mg of dry KBr in an agate mortar.[3]

-

Transfer the powdered mixture to a pellet press.

-

Apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000 - 400 cm⁻¹.

-

Collect a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

-

-

Data Processing:

-

Perform a background correction.

-

Identify and label the major absorption bands corresponding to the functional groups of the molecule.

-

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship for structural confirmation using integrated spectroscopic data.

References

Unlocking the Potential of Substituted 1,3,5-Triazines: A Technical Guide to Their Diverse Applications

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold, a six-membered heterocyclic ring with alternating carbon and nitrogen atoms, has emerged as a privileged structure in modern chemistry. Its unique electronic properties, synthetic tractability, and ability to engage in various biological interactions have made substituted 1,3,5-triazine compounds a focal point of research in medicinal chemistry, materials science, and agriculture. This in-depth technical guide provides a comprehensive overview of the potential applications of these versatile compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action.

Medicinal Chemistry: A Scaffold for Novel Therapeutics

Substituted 1,3,5-triazines have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for the development of new drugs to combat a range of diseases.

Anticancer Activity

A significant body of research has focused on the development of 1,3,5-triazine derivatives as potent anticancer agents. These compounds have been shown to exhibit cytotoxicity against a variety of cancer cell lines, often with impressive potency. The mechanism of their anticancer action is frequently attributed to the inhibition of key enzymes and signaling pathways that are crucial for cancer cell proliferation and survival.[1]

Two of the most prominent targets for 1,3,5-triazine-based anticancer agents are the PI3K/Akt/mTOR and the Dihydrofolate Reductase (DHFR) signaling pathways.

PI3K/Akt/mTOR Pathway Inhibition: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many types of cancer. Several substituted 1,3,5-triazine derivatives have been identified as potent inhibitors of this pathway, often targeting the PI3K enzyme directly. By blocking this pathway, these compounds can effectively induce apoptosis and inhibit tumor growth.

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the synthesis of tetrahydrofolate, a vital cofactor for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This makes it an attractive target for cancer chemotherapy. A number of 1,3,5-triazine derivatives have been developed as potent DHFR inhibitors.

The following table summarizes the in vitro anticancer activity of selected substituted 1,3,5-triazine compounds against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Morpholine-functionalized derivative 11 | SW620 (Colorectal) | 5.85 | 5-Fluorouracil | >100 |

| Imamine-1,3,5-triazine derivative 4f | MDA-MB-231 (Breast) | 6.25 | Imatinib | 35.50 |

| Imamine-1,3,5-triazine derivative 4k | MDA-MB-231 (Breast) | 8.18 | Imatinib | 35.50 |

| Compound 12 (Hybrid quinazoline-1,3,5-triazine) | EGFR enzyme | 0.0368 | - | - |

| Biguanide-derived 1,3,5-triazine 2c | HCT116 (Colorectal) | 20-27 | Cisplatin | Comparable |

| Biguanide-derived 1,3,5-triazine 3c | SW620 (Colorectal) | 20-27 | Cisplatin | Comparable |

Antimicrobial Activity

The rise of antibiotic-resistant pathogens poses a significant threat to global health. Substituted 1,3,5-triazines have emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi. Their mechanism of action often involves the disruption of essential cellular processes in microorganisms.

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 1,3,5-triazine derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |

| Compound 10 | S. aureus | 12.5 | Ampicillin | 12.5 |

| Compound 13 | E. coli | 50 | Ampicillin | 50 |

| Compound 16 | S. aureus | 12.5 | Ampicillin | 12.5 |

| Compound 25 | S. aureus | 12.5 | Ampicillin | 12.5 |

| Compound 30 | S. aureus | 12.5 | Ampicillin | 12.5 |

| Compound 9 | B. cereus | 3.91 | Penicillin G | - |

| Compound 5 | E. coli | 1.95 | Ciprofloxacin | - |

| Compound 9 | E. coli | 1.95 | Ciprofloxacin | - |

Materials Science: Building Blocks for Advanced Technologies

The electron-deficient nature of the 1,3,5-triazine ring makes it an excellent building block for the creation of novel organic materials with applications in electronics and photonics.

Organic Light-Emitting Diodes (OLEDs)

Substituted 1,3,5-triazines are utilized as electron-transporting materials and hosts for phosphorescent emitters in OLEDs. Their high triplet energy levels and good thermal stability contribute to the development of highly efficient and stable devices.

The performance of selected 1,3,5-triazine-based OLEDs is summarized in the table below.

| Triazine Derivative | Application | Maximum External Quantum Efficiency (%) | Power Efficiency (lm/W) |

| DPTPCz | Blue PhOLED Host | 14.4 | - |

| DPTPCz | Green PhOLED Host | 21.2 | - |

| T2T | Green PhOLED Host | 17.5 | 59.0 |

| T3T | Green PhOLED Host | 14.4 | 50.6 |

Solar Cells

In the field of photovoltaics, 1,3,5-triazine derivatives have been explored as hole-transporting materials in perovskite solar cells and as components of organic solar cells. Their tunable electronic properties allow for the optimization of energy levels to facilitate efficient charge extraction.

The performance of a perovskite solar cell utilizing a novel 1,3,5-triazine derivative is highlighted below.

| Triazine Derivative | Solar Cell Type | Power Conversion Efficiency (%) |

| Triazine-Th-OMeTPA | Perovskite Solar Cell | 12.51 |

Agriculture: Herbicides

The first commercial application of 1,3,5-triazine derivatives was in agriculture as herbicides. Compounds like atrazine and simazine are effective at controlling a broad spectrum of weeds. Their mode of action involves the inhibition of photosynthesis in susceptible plants. They achieve this by binding to the D1 protein of the photosystem II complex in chloroplasts, thereby blocking electron transport.

Experimental Protocols

This section provides detailed methodologies for the synthesis of substituted 1,3,5-triazines and for the evaluation of their biological activities.

General Synthesis of Trisubstituted 1,3,5-Triazines

The most common method for synthesizing substituted 1,3,5-triazines is the sequential nucleophilic substitution of the chlorine atoms of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise reactions by carefully managing the reaction temperature.

Materials:

-

Cyanuric chloride

-

Nucleophile 1 (e.g., an amine, alcohol, or thiol)

-

Nucleophile 2

-

Nucleophile 3

-

Base (e.g., triethylamine, diisopropylethylamine, or sodium carbonate)

-

Solvent (e.g., acetone, tetrahydrofuran, or dichloromethane)

Procedure:

-

First Substitution (0-5 °C): Dissolve cyanuric chloride in a suitable solvent and cool the mixture to 0-5 °C in an ice bath. Add the first nucleophile and a base dropwise while maintaining the temperature. Stir the reaction for several hours until completion (monitored by TLC).

-

Second Substitution (Room Temperature): To the reaction mixture from the previous step, add the second nucleophile and a base. Allow the reaction to warm to room temperature and stir for several hours to overnight until the disubstituted product is formed (monitored by TLC).

-